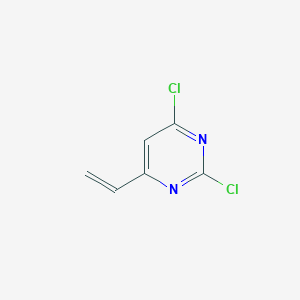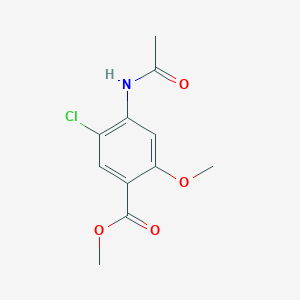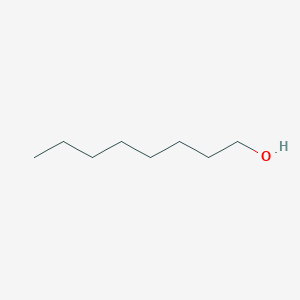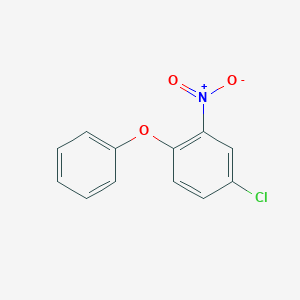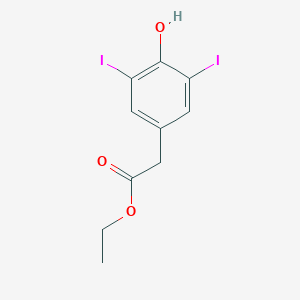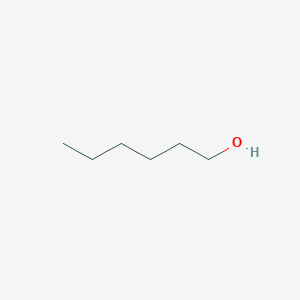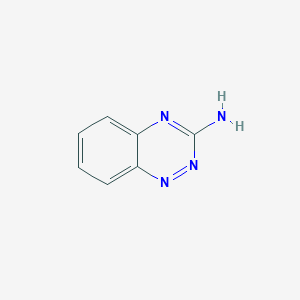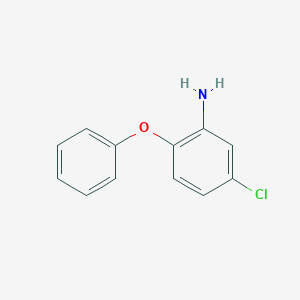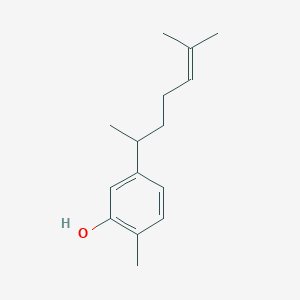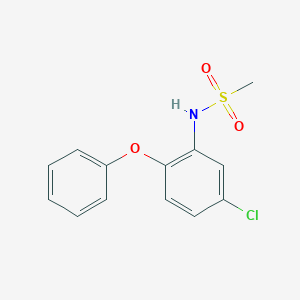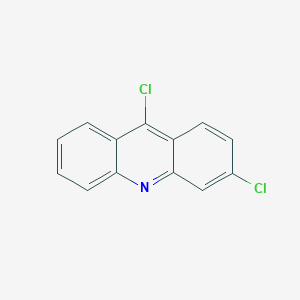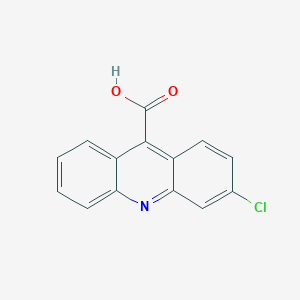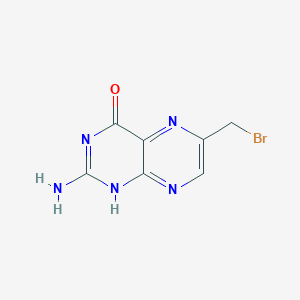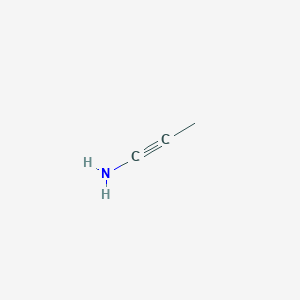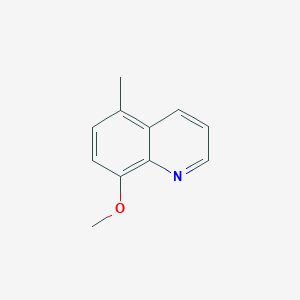
8-甲氧基-5-甲基喹啉
描述
8-Methoxy-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. It is a yellow crystalline solid with a molecular formula of C11H11NO. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
科学研究应用
8-Methoxy-5-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, including its use in the treatment of infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
Quinoline derivatives, in general, are known to interfere with various biological processes, including DNA synthesis, enzyme activity, and cellular signaling . The specific interactions of 8-Methoxy-5-methylquinoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinoline derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine . The specific ADME properties of 8-Methoxy-5-methylquinoline and their impact on its bioavailability need to be investigated further.
Result of Action
One study has shown that a similar compound, 8-methoxy-2,5-dimethyl-5h-indolo[2,3-b]quinoline, inhibits the proliferation of colorectal cells, blocks the cell cycle in the g2/m phase, decreases the cell mitochondrial membrane potential, and induces apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its pharmacological effects
生化分析
Biochemical Properties
The specific biochemical properties of 8-Methoxy-5-methylquinoline are not well-documented in the literature. Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the quinoline derivative and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions: 8-Methoxy-5-methylquinoline can be synthesized from 5-methylquinolin-8-ol and iodomethane . The reaction typically involves the methylation of 5-methylquinolin-8-ol using iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of 8-Methoxy-5-methylquinoline often involves the use of transition-metal catalyzed synthetic methodologies. These methods provide efficient routes for the synthesis of quinoline derivatives, including 8-Methoxy-5-methylquinoline . The use of recyclable catalysts and green chemistry principles is emphasized to make the process more sustainable .
化学反应分析
Types of Reactions: 8-Methoxy-5-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
相似化合物的比较
8-Hydroxyquinoline: Known for its chelating properties and used in various medicinal applications.
5-Methoxyquinoline: Similar in structure but lacks the methyl group at the 5-position.
8-Amino-5-methoxyquinoline: Contains an amino group instead of a methyl group at the 5-position.
Uniqueness: 8-Methoxy-5-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group at the 8-position and a methyl group at the 5-position makes it particularly effective in certain applications, such as antimicrobial and anticancer research .
属性
IUPAC Name |
8-methoxy-5-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANRCFOYUYBNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


